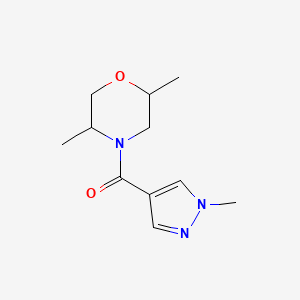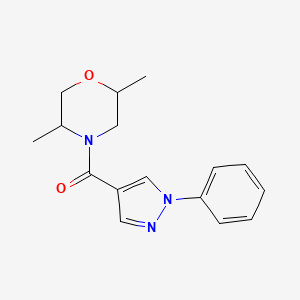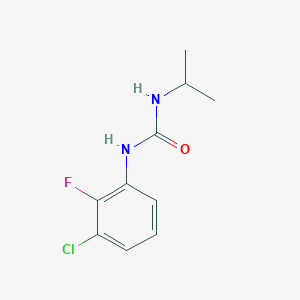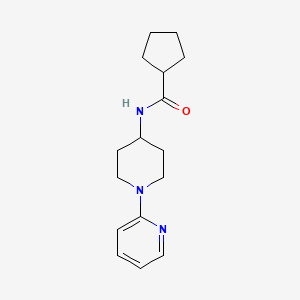
N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide, commonly known as CPP-ACP, is a bioactive peptide that has gained attention in the scientific community due to its potential applications in dentistry and oral health. CPP-ACP is a complex of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP), which has been shown to have a beneficial effect on tooth remineralization and prevention of dental caries.
Mecanismo De Acción
The mechanism of action of N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP involves the formation of a complex between N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide and ACP, which can deliver calcium and phosphate ions to the tooth surface. N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP can also adhere to the tooth surface, which can help to prevent the loss of calcium and phosphate ions from the tooth.
Biochemical and Physiological Effects:
N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP has been shown to have a number of biochemical and physiological effects. It can promote tooth remineralization, prevent the growth of harmful bacteria in the mouth, and reduce the risk of dental caries. N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP can also help to reduce tooth sensitivity and improve the overall health of the teeth and gums.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP in lab experiments is its ability to promote tooth remineralization and prevent dental caries. N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP in lab experiments is that it can be difficult to control the concentration and delivery of N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP to the tooth surface.
Direcciones Futuras
There are a number of future directions for research on N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP. One area of research is the development of new formulations of N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP that can be more effective in promoting tooth remineralization and preventing dental caries. Another area of research is the development of new delivery systems for N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP, such as nanoparticles or microparticles, that can improve the efficacy and stability of N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP. Finally, there is a need for further research on the long-term safety and efficacy of N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP in clinical settings.
Métodos De Síntesis
N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP can be synthesized through a variety of methods, including chemical synthesis and recombinant DNA technology. Chemical synthesis involves the use of organic chemistry techniques to synthesize N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP from its constituent amino acids. Recombinant DNA technology involves the use of genetic engineering techniques to produce N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP in bacteria or other organisms.
Aplicaciones Científicas De Investigación
N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP has been extensively studied for its potential applications in dentistry and oral health. Research has shown that N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP can promote tooth remineralization by delivering calcium and phosphate ions to the tooth surface, which can help to repair early-stage dental caries. N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
Propiedades
IUPAC Name |
N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(13-5-1-2-6-13)18-14-8-11-19(12-9-14)15-7-3-4-10-17-15/h3-4,7,10,13-14H,1-2,5-6,8-9,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWGGDWSMRUWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

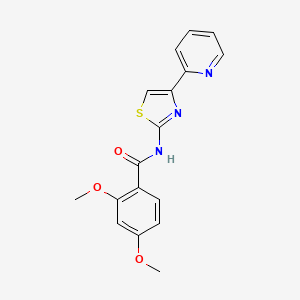
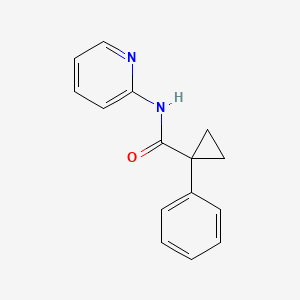
![1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7510579.png)
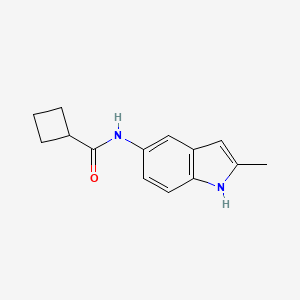
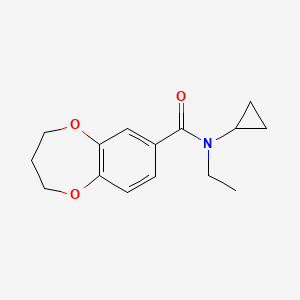
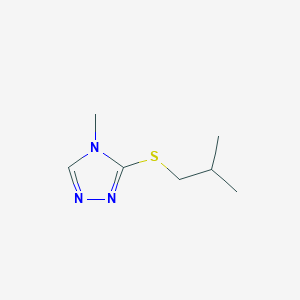
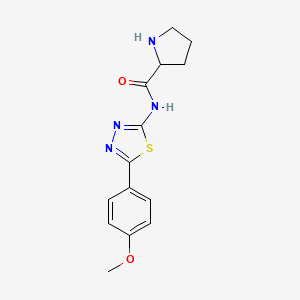
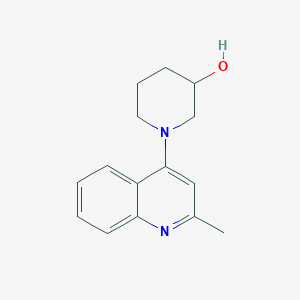
![Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7510609.png)
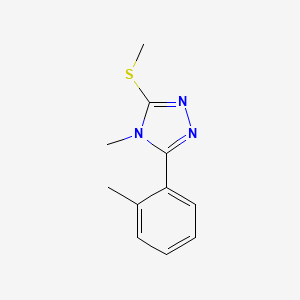
![[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7510626.png)
